(R)-α-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid (R)-α-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
Brand Name: Vulcanchem
CAS No.: 49857-06-9
VCID: VC0120723
InChI: InChI=1S/C17H17NO5/c19-16(20)15(11-13-7-3-1-4-8-13)23-18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol

(R)-α-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid

CAS No.: 49857-06-9

Reference Standards

VCID: VC0120723

Molecular Formula: C17H17NO5

Molecular Weight: 315.32 g/mol

(R)-α-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid - 49857-06-9

CAS No. 49857-06-9
Product Name (R)-α-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
IUPAC Name (2R)-3-phenyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid
Standard InChI InChI=1S/C17H17NO5/c19-16(20)15(11-13-7-3-1-4-8-13)23-18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1
Standard InChIKey IFIDDJPVCPJIQZ-OAHLLOKOSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](C(=O)O)ONC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2
PubChem Compound 11001566
Last Modified Nov 11 2021
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